Endoxifen hydrochloride
Übersicht
Beschreibung
Endoxifen hydrochloride is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM). It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation . It is a key active metabolite of Tamoxifen (TAM) with higher affinity and specificity to estrogen receptor that also inhibits aromatase activity .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT). It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen .
Molecular Structure Analysis
The molecular formula of Endoxifen hydrochloride is C25H28ClNO2 . The IUPAC name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; .
Chemical Reactions Analysis
Endoxifen’s ERα binding affinity, anti-proliferative activity, and inhibitory effects on select ERα target genes have been shown to be similar to that of 4HT when administered at equal concentrations .
Physical And Chemical Properties Analysis
The molecular weight of Endoxifen hydrochloride is 409.9 g/mol . The compound is the hydrochloride salt and the z (cis-) stereoisomer of endoxifen .
Wissenschaftliche Forschungsanwendungen
Treatment of Estrogen Receptor-Positive Breast Cancer
Specific Scientific Field
Oncology, specifically breast cancer treatment.
Summary of the Application
Endoxifen is a potent antiestrogen that targets estrogen receptor α (ERα) for degradation in breast cancer cells . It’s used in the treatment of estrogen receptor (ER)-positive breast cancer .
Methods of Application or Experimental Procedures
Endoxifen is a metabolite of Tamoxifen, a drug commonly used for the treatment of ER-positive breast cancer . Tamoxifen is extensively metabolized by cytochrome P450 enzymes into endoxifen .
Results or Outcomes
Endoxifen has shown to inhibit estrogen-induced breast cancer cell proliferation even in the presence of tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxytamoxifen . It’s believed to be the primary metabolite responsible for the overall effectiveness of tamoxifen in the treatment of ER-positive breast cancer .
Treatment of Aromatase Inhibitor-Resistant Breast Cancer
Specific Scientific Field
Oncology, specifically treatment of drug-resistant breast cancer.
Summary of the Application
Endoxifen has demonstrated promising antitumor activity in endocrine-resistant estrogen receptor-positive (ER+) breast cancer .
Methods of Application or Experimental Procedures
In a study, mice with MCF7LR tumors (a letrozole-resistant MCF7 model) were treated with Z-endoxifen . The antitumor activity of Z-endoxifen was compared with tamoxifen, letrozole, and exemestane .
Results or Outcomes
Z-endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane, with no significant differences compared to exemestane plus everolimus and fulvestrant . It also markedly inhibited ERα target genes, Ki67 and Akt expression in vivo .
Anti-Estrogen Mechanism
Specific Scientific Field
Endocrinology and Oncology
Summary of the Application
Endoxifen is known to be a potent anti-estrogen . Its mechanisms of action are still being elucidated .
Methods of Application or Experimental Procedures
Endoxifen-mediated recruitment of ERα to known target genes differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .
Results or Outcomes
Global gene expression profiling of MCF7 cells revealed substantial differences in the transcriptome following treatment with 4HT, endoxifen and ICI, both in the presence and absence of estrogen . Alterations in endoxifen concentrations also dramatically altered the gene expression profiles of MCF7 cells .
Treatment of Aromatase Inhibitor-Resistant Breast Cancer
Summary of the Application
Z-endoxifen, a form of endoxifen, has demonstrated promising antitumor activity in endocrine-resistant estrogen receptor-positive (ER+) breast cancer .
Results or Outcomes
Z-endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane . It also markedly inhibited ERα target genes, Ki67 and Akt expression in vivo .
Antimanic Agent in Bipolar Disorder
Specific Scientific Field
Psychiatry and Neurology
Summary of the Application
Endoxifen is being explored for its potential use as an antimanic agent in the treatment of bipolar disorder .
Methods of Application or Experimental Procedures
The exact methods of application are still under investigation. However, it is likely that endoxifen would be administered orally, similar to other medications used in the treatment of bipolar disorder .
Results or Outcomes
While specific results are not yet available, the ongoing research suggests that endoxifen could have a significant impact on the treatment of bipolar disorder .
Proteome Studies
Specific Scientific Field
Proteomics and Biochemistry
Summary of the Application
Endoxifen’s effect on the proteome, the entire set of proteins expressed by a genome, cell, tissue, or organism, is being studied .
Methods of Application or Experimental Procedures
This involves treating cells with endoxifen and then using proteomic techniques to study the changes in protein expression .
Results or Outcomes
While specific results are not yet available, these studies could provide valuable insights into how endoxifen interacts with proteins in the body .
Safety And Hazards
Endoxifen hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
Endoxifen has been evaluated in phase 1/2 clinical studies in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors. It demonstrated substantial oral bioavailability and promising antitumor activity . Apart from its potent anticancer effects, Z-endoxifen appears to result in similar or even greater bone agonistic effects while resulting in little or no endometrial proliferative effects compared with tamoxifen . It also has an emerging role as an antimanic agent in bipolar disorder .
Eigenschaften
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen hydrochloride | |
CAS RN |
1032008-74-4 | |
Record name | Endoxifen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENDOXIFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.